molecular formula C9H4F3NOS B2701984 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 929973-34-2

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2701984
CAS No.: 929973-34-2
M. Wt: 231.19
InChI Key: URZFAHJNXPMCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. Benzothiazole derivatives are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the condensation of 2-aminobenzenethiol with trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Advanced techniques such as microwave irradiation and one-pot multicomponent reactions have also been explored to streamline the synthesis process .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or HCl. Major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to active sites. This binding can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one include other benzothiazole derivatives, such as:

What sets this compound apart is its trifluoromethyl group, which imparts unique chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZFAHJNXPMCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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